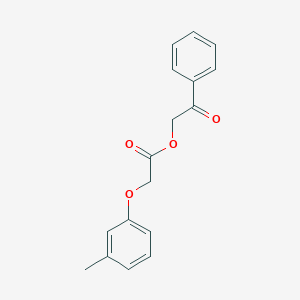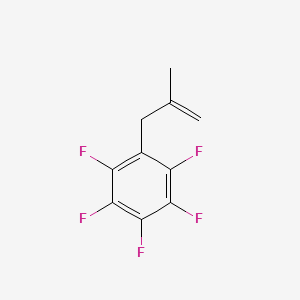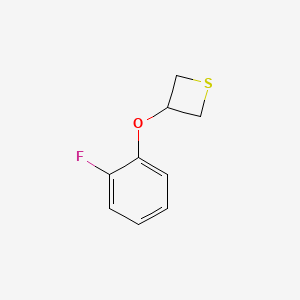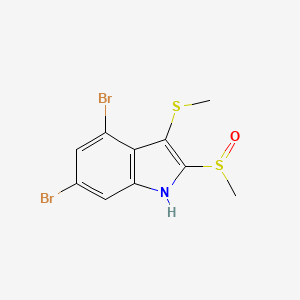![molecular formula C26H40N2OS B14303544 5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine CAS No. 113844-50-1](/img/structure/B14303544.png)
5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine is an organic compound with the molecular formula C26H40N2O This compound is characterized by the presence of a pyrimidine ring substituted with an octyloxyphenyl group and an octylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The octyloxyphenyl and octylsulfanyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile and facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Pd/C, H2
Substitution: Br2, HNO3
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives
Substitution: Brominated or nitrated aromatic compounds
Aplicaciones Científicas De Investigación
5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: The compound can be used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The octyloxy and octylsulfanyl groups can modulate the compound’s lipophilicity and membrane permeability, allowing it to interact with lipid bilayers and membrane-bound proteins. Additionally, the pyrimidine ring can engage in hydrogen bonding and π-π stacking interactions with biological macromolecules, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[4-(Butyloxy)phenyl]-2-(butylsulfanyl)pyrimidine
- 5-[4-(Hexyloxy)phenyl]-2-(hexylsulfanyl)pyrimidine
- 5-[4-(Decyloxy)phenyl]-2-(decylsulfanyl)pyrimidine
Uniqueness
5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine is unique due to its specific combination of octyloxy and octylsulfanyl groups, which confer distinct physicochemical properties. These properties can influence the compound’s solubility, stability, and reactivity, making it suitable for specialized applications in various fields of research and industry.
Propiedades
Número CAS |
113844-50-1 |
|---|---|
Fórmula molecular |
C26H40N2OS |
Peso molecular |
428.7 g/mol |
Nombre IUPAC |
5-(4-octoxyphenyl)-2-octylsulfanylpyrimidine |
InChI |
InChI=1S/C26H40N2OS/c1-3-5-7-9-11-13-19-29-25-17-15-23(16-18-25)24-21-27-26(28-22-24)30-20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20H2,1-2H3 |
Clave InChI |
GDFIHDXIALLLFN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C2=CN=C(N=C2)SCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


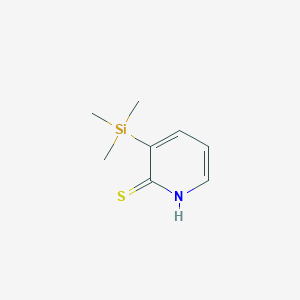
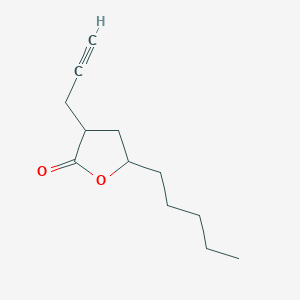
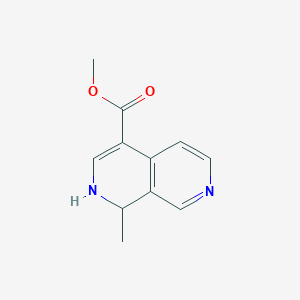
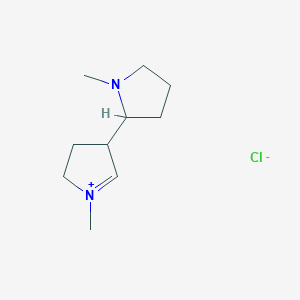
![Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14303484.png)
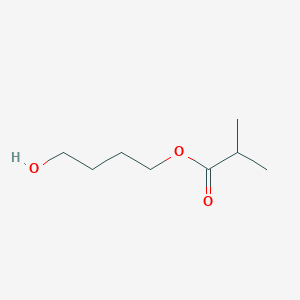
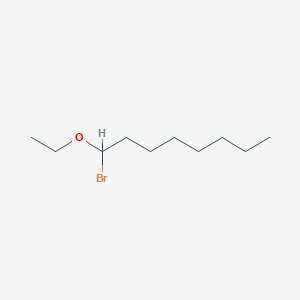
![1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane](/img/structure/B14303497.png)
